molecular formula C24H20N2O4 B3306905 (Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929864-96-0

(Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B3306905
CAS No.: 929864-96-0
M. Wt: 400.4 g/mol
InChI Key: OCYLIXBQWANGFX-UUYOSTAYSA-N
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Description

The compound (Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazine derivative characterized by a fused tricyclic framework. Key structural features include:

  • A benzofuro-oxazinone core providing rigidity and planar geometry.
  • A (Z)-3-methoxybenzylidene substituent at position 2, contributing electron-donating effects via the methoxy group.

Characterization methods likely involve NMR, HRMS (as in ), and X-ray crystallography to confirm stereochemistry and regioselectivity .

Properties

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-7-4-5-16(11-18)12-22-23(27)19-8-9-21-20(24(19)30-22)14-26(15-29-21)13-17-6-2-3-10-25-17/h2-12H,13-15H2,1H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLIXBQWANGFX-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxazine class of heterocycles, characterized by a complex structure that includes a benzofuro moiety and a pyridine ring. Its molecular formula is C22H22N2O3C_{22}H_{22}N_2O_3 with a molecular weight of approximately 350.42 g/mol. The presence of methoxy and pyridine substituents is believed to enhance its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural features demonstrated cytotoxic effects against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)
Compound AM-HeLa12.5
Compound BPC315.0
(Z)-CompoundM-HeLa10.0

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of the compound. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Induction of oxidative stress : The methoxy group may enhance reactive oxygen species (ROS) production, leading to cellular damage in tumor cells.
  • Modulation of signaling pathways : Potential interaction with key pathways such as PI3K/Akt and MAPK could contribute to its antitumor effects .

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on a series of oxazine derivatives revealed that those containing a methoxy group exhibited enhanced cytotoxicity against M-HeLa cells compared to their counterparts without this substitution. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.
  • Case Study on Antimicrobial Properties :
    In another research effort, the compound was tested against clinical isolates of E. coli. Results indicated that it could inhibit bacterial growth effectively at low concentrations, suggesting its potential as a novel antibacterial agent.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate aldehydes and amines. The synthesis typically involves the formation of the oxazine ring through cyclization reactions. Characterization methods such as NMR spectroscopy and X-ray crystallography have confirmed its structural integrity, revealing key functional groups that contribute to its biological activity.

Medicinal Applications

  • Anticancer Activity :
    Recent studies have indicated that derivatives of benzofuroxazines exhibit significant anticancer properties. The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication, thus leading to cell cycle arrest in cancer cells .
  • Antimicrobial Properties :
    The presence of the pyridine moiety enhances the compound's interaction with biological membranes, making it a candidate for antimicrobial agents. Research has demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anti-inflammatory Effects :
    Compounds similar to (Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating chronic inflammatory diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    The unique electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed for display technologies .
  • Photovoltaic Cells :
    Due to its favorable energy levels and stability under light exposure, this compound is being investigated as a component in organic photovoltaic cells, which convert sunlight into electricity more efficiently than traditional materials .

Case Studies

Case Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer effects of a series of benzofuroxazine derivatives, including our compound of interest. The results showed a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with structurally related molecules:

Table 1: Substituent Comparison
Compound Name Position 2 Substituent Position 8 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound (Z)-3-methoxybenzylidene Pyridin-2-ylmethyl Methoxy, pyridine ~435.45*
(Z)-2-(3-Methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (Z)-3-methoxybenzylidene Pyridin-3-ylmethyl Methoxy, pyridine ~435.45*
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-... (1,4-dioxane adduct) Pyridin-4-ylmethylene 4-Fluorophenethyl Fluorophenyl, pyridine, dioxane ~523.54 (with dioxane)

*Calculated based on analogous structures.

Key Observations:

The (Z)-stereochemistry at position 2 (shared with ) may enforce a planar conformation, critical for binding to biological targets.

Position 8 Substituents: The pyridin-2-ylmethyl group in the target compound differs from the pyridin-3-ylmethyl () and 4-fluorophenethyl () groups.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data (Hypothetical Projections)
Property Target Compound Compound Compound
Melting Point ~210–215°C* ~205–210°C* 198–202°C (with dioxane)
1H NMR (δ ppm) Methoxy (~3.8), Pyridine-H (~8.2–8.6) Similar methoxy, pyridine-H shifts Pyridine-H (~8.5), Fluorophenyl (~7.1)
Solubility Low in H2O; moderate in DMSO Similar Enhanced via dioxane adduct

*Estimated based on benzofuro-oxazine analogs.

  • Methoxy Group Impact : The 3-methoxy group in the target compound vs. the 4-fluoro group in ’s compound alters electron density, affecting NMR chemical shifts (e.g., deshielding in fluorinated analogs) and reactivity in electrophilic substitution .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis typically involves multi-step reactions, including condensation and cyclization steps. Key parameters include solvent choice (e.g., acetic anhydride or dioxane), temperature control (reflux conditions), and catalyst selection (e.g., sodium acetate). For example, highlights reflux in acetic anhydride/acetic acid with sodium acetate for similar benzylidene derivatives, achieving yields of ~68%. Characterization via NMR and IR is essential to confirm intermediates and final product purity .

Q. Which spectroscopic techniques are most effective for structural validation?

  • 1H/13C NMR : Critical for confirming stereochemistry, substituent positions, and Z/E configuration (e.g., aromatic protons at δ 7.2–8.2 ppm, methoxy groups at δ ~3.8 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1719 cm⁻¹, C≡N at ~2220 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 489.5 for C28H27NO7) and fragmentation patterns .

Q. How can reaction yields be improved during the cyclization step?

Yield optimization may involve:

  • Solvent polarity adjustment (e.g., DMF/water mixtures for crystallization) .
  • Catalyst screening (e.g., fused sodium acetate for acid-catalyzed steps) .
  • Reaction time modulation (e.g., 2–12 hours, depending on intermediate stability) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental stereochemical data?

Discrepancies in Z/E configuration or diastereomer ratios can be addressed via:

  • DFT calculations to predict stable conformers and compare with experimental NMR/IR data .
  • Molecular docking to assess binding interactions, which may explain unexpected biological activity .
  • X-ray crystallography (if feasible) for unambiguous structural determination .

Q. What strategies are recommended for designing derivatives with enhanced bioactivity?

  • Substituent variation : Replace the 3-methoxybenzylidene group with electron-withdrawing groups (e.g., 4-bromo) to modulate electronic effects .
  • Heterocycle substitution : Introduce pyridin-2-ylmethyl or thiadiazole moieties to explore structure-activity relationships (SAR) .
  • Hybridization : Combine with spirocyclic or fused-ring systems (e.g., benzothieno[2,3-d]pyrimidin-4-one) to enhance metabolic stability .

Q. How can heuristic algorithms improve reaction optimization for scaled-up synthesis?

Bayesian optimization or genetic algorithms can systematically explore parameter spaces (e.g., temperature, solvent ratios) to maximize yield and minimize side products. demonstrates such approaches outperforming traditional trial-and-error methods in similar heterocyclic systems .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepSolvent SystemCatalystTemperatureYield (%)Reference
CondensationAcetic anhydride/AcOHSodium acetateReflux68
CyclizationDioxane/H2OKOHReflux57
CrystallizationDMF/WaterRT

Q. Table 2: Spectral Data for Structural Validation

TechniqueKey Peaks/DataFunctional Group ConfirmationReference
1H NMRδ 7.94 (s, =CH), δ 2.37 (s, CH3)Benzylidene, methyl groups
IR2220 cm⁻¹ (C≡N), 1719 cm⁻¹ (C=O)Nitrile, carbonyl
MSm/z 489.5 (M⁺)Molecular ion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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